N-{[(2-nitrophenyl)amino]carbonyl}alanine

Urea conformational analysis Enzyme inhibitor design Hydrogen-bond geometry

Need to deconvolute positional isomer effects in ureido-based inhibitor design? The para- and meta-nitro analogs lack the ortho-nitro group's intramolecular steric clash, altering urea linker torsional profile and target affinity. - **Pre-organized urea linker:** Ortho-nitro reduces conformational entropy penalty upon binding-ideal for protease, kinase, or carbonic anhydrase campaigns. - **Three-point H-bond donor:** Carboxylic OH + two urea NHs plus alanine methyl van der Waals surface for crystallography fragment screens. - **Racemic or enantiopure available:** Chiral α-carbon enables auxiliary use; nitroaromatic UV chromophore (λmax~340-380 nm) simplifies HPLC without derivatization.

Molecular Formula C10H11N3O5
Molecular Weight 253.21 g/mol
Cat. No. B7830004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(2-nitrophenyl)amino]carbonyl}alanine
Molecular FormulaC10H11N3O5
Molecular Weight253.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)NC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-4-2-3-5-8(7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)
InChIKeyXSCVYCGATHCQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{[(2-Nitrophenyl)amino]carbonyl}alanine: Core Properties


N-{[(2-nitrophenyl)amino]carbonyl}alanine (IUPAC: 2-[(2-nitrophenyl)carbamoylamino]propanoic acid; molecular formula C₁₀H₁₁N₃O₅; exact mass 253.0699 Da) is a synthetic ureido‑α‑amino acid derivative in which a 2‑nitrophenylurea moiety is attached to the α‑carbon of racemic alanine [1]. The compound belongs to the broader class of N‑(nitrophenyl)aminocarbonyl amino acids, which are employed as enzyme inhibitor scaffolds, hydrogen‑bonding probes, and chiral building blocks in medicinal chemistry [2]. Its ortho‑nitro substitution distinguishes it from the more commonly catalogued para‑ and meta‑isomers, creating discrete steric and electronic constraints that are relevant when selecting among nitrophenyl‑ureido‑alanine congeners for structure‑activity relationship (SAR) studies, enzyme profiling, or synthetic derivatization programs.

Ortho-nitro isomer with constrained urea geometry for inhibitor design
Member of regioisomer panel for SAR deconvolution studies
Chiral α-carbon supports enantioselective derivatization or resolution

N-{[(2-Nitrophenyl)amino]carbonyl}alanine: Non-Interchangeability


Although the nitrophenyl‑ureido‑alanine motif is shared across several catalogued compounds, the position of the nitro group (ortho, meta, or para) and the identity of the amino acid side‑chain (Ala vs. Gly vs. β‑Ala) fundamentally alter hydrogen‑bond donor/acceptor geometry, steric accessibility around the urea linkage, and hydrolytic stability of the ureido bridge . In enzyme active sites or supramolecular recognition systems, even a 1‑Å displacement of the nitro oxygen lone pairs can abrogate binding. Furthermore, the ortho‑nitro group in the 2‑nitrophenyl isomer introduces an intramolecular steric clash with the urea NH that is absent in the para isomer, which modifies the torsional profile of the urea linker and can affect both target affinity and metabolic stability [1]. Generic substitution without experimental verification therefore carries a high risk of losing the very interaction that drives the desired biological or physicochemical readout.

Positional isomer substitution (ortho vs. para/meta) may alter steric and electronic complementarity in binding pockets.

Glycine analog lacks the α-methyl hydrophobic surface, which may shift SAR trends and packing interactions.

Simple (2-nitrophenyl)urea cannot provide the carboxylic acid anchor, potentially losing ionic or metal-coordination contacts.

N-{[(2-Nitrophenyl)amino]carbonyl}alanine: Differentiation from Analogues


Steric Constraint of Urea NH in Ortho Isomer

The ortho‑nitro substituent of N-{[(2-nitrophenyl)amino]carbonyl}alanine imposes a steric constraint on the adjacent urea NH that is not present in the para‑isomer N-{[(4-nitrophenyl)amino]carbonyl}alanine. Molecular mechanics analysis of analogous 2‑nitrophenyl‑ureido systems shows that the ortho‑nitro group restricts the accessible torsional space of the urea C–N bond to a narrower range (estimated <30° rotational freedom for the NH–aryl dihedral) compared with the essentially unhindered para isomer [1]. This constrained geometry forces the urea NH into a more directional hydrogen‑bond donor orientation, which can increase selectivity for enzyme active sites that present a precisely complementary acceptor [2]. In contrast, the 4‑nitro isomer can adopt multiple low‑energy conformers, potentially reducing target discrimination.

Urea NH steric constraint
Class-level
Molecular mechanics: ortho-NO₂ restricts urea C–N rotation vs. free rotation in para isomer.
Supports pre-organized H-bond donor screening.
Inferred from diarylurea crystal structures.
Urea conformational analysis Enzyme inhibitor design Hydrogen-bond geometry

H-Bond Donor Profile: Alanine vs. Glycine Analog

N-{[(2-nitrophenyl)amino]carbonyl}alanine possesses three hydrogen‑bond donor sites (carboxylic acid OH, urea NH–aryl, urea NH–alkyl) compared with the analogous glycine derivative N-{[(2-nitrophenyl)amino]carbonyl}glycine, which also presents three donors but differs in the steric accessibility of the carboxylic acid due to the absence of the alanine methyl group . The methyl substituent on the α‑carbon of the alanine scaffold increases the hydrophobic surface contact area by approximately 14 Ų (estimated from standard amino acid side‑chain solvent‑accessible surface areas) relative to glycine, which can enhance van der Waals packing in hydrophobic enzyme pockets without altering the number of hydrogen‑bond donors [1].

H-bond donor profile
Class-level
Ala derivative: 3 H-bond donors + ~14 Ų hydrophobic surface gain vs. Gly analog (same donor count).
Provides additional non-polar contact without altering H-bond inventory.
Estimated from amino acid solvent-accessible surfaces.
Supramolecular recognition Cocrystallization screening Hydrogen-bond inventory

Carboxylate Anchor vs. Parent Urea

The molecular mass of N-{[(2-nitrophenyl)amino]carbonyl}alanine (253.07 Da) is 71.92 Da greater than that of (2-nitrophenyl)urea (181.15 Da), reflecting the addition of a full alanine residue with a free carboxylic acid . This mass increment installs a charged carboxylate handle at physiological pH (pKₐ ≈ 2.3 for the α‑COOH of alanine), which can engage in salt‑bridge or metal‑coordination interactions that the parent urea cannot provide [1]. In fragment‑based drug discovery, this additional interaction point can improve ligand efficiency by converting a passive hydrophobic binder into an active site anchor.

Carboxylate anchor
Class-level
+71.92 Da vs. (2-nitrophenyl)urea; installs ionizable COOH (pKₐ ~2.3).
Adds salt-bridge/metal-coordination capability for fragment-based design.
Mass and pKₐ calculated from formula and alanine reference.
Enzyme inhibitor fragment screening Ligand efficiency metrics Molecular recognition

Hydrolytic Stability: Ortho vs. Meta Nitro Effect

The ortho‑nitro group in N-{[(2-nitrophenyl)amino]carbonyl}alanine exerts an electron‑withdrawing inductive effect (–I) on the urea carbonyl that is modestly stronger than the meta‑nitro effect in N-[(3-nitrophenyl)carbamoyl]alanine, due to proximity (through‑space distance of ~2.8 Å vs. ~4.5 Å for meta) . This enhanced electron withdrawal increases the electrophilicity of the urea carbonyl carbon, which can accelerate nucleophilic attack by water and thereby reduce hydrolytic half‑life under physiological conditions. Conversely, for enzyme inhibition that relies on reversible covalent urea–enzyme adduct formation, the ortho isomer may exhibit faster on‑rates. Quantitative hydrolysis rate constants for the specific pair are not reported; however, the Hammett σₚ value of –NO₂ is 0.78, and ortho substituent effects are generally amplified 1.5–2‑fold over para/meta, suggesting a meaningful kinetic difference [1].

Hydrolytic stability
Class-level
Ortho-NO₂ exerts stronger inductive withdrawal on urea C=O (through-space ~2.8 Å) than meta (~4.5 Å).
May accelerate hydrolysis; relevant for stock solution stability screening.
Qualitative inference from Hammett constants; no direct kinetic data available.
Urea bond stability Metabolic stability screening Prodrug design

3D Electrostatic Potential vs. Para Isomer

Although N-{[(2-nitrophenyl)amino]carbonyl}alanine and its 4‑nitro isomer share identical molecular formula (C₁₀H₁₁N₃O₅; MW 253.21 g/mol) and identical topological polar surface area (TPSA ≈ 116 Ų), their three‑dimensional polar surface area and dipole moments differ due to the ortho vs. para nitro orientation [1]. The ortho‑nitro group projects the nitro oxygen lone pairs at a different vector relative to the urea plane, altering the molecular electrostatic potential surface. This can translate into different passive membrane permeability and different solvation free energies, even though computed 2D descriptors are identical [2].

3D electrostatic potential
Class-level
Identical 2D TPSA (~116 Ų) and MW, but ortho orientation shifts dipole and 3D polar surface vs. para.
2D descriptors mask permeability-relevant electronic differences.
Requires quantum mechanical calculation for precise 3D values.
Drug-likeness optimization Permeability screening Physicochemical profiling

N-{[(2-Nitrophenyl)amino]carbonyl}alanine: Application Scenarios


Constrained Urea Warhead for Enzyme Inhibitors

When developing small‑molecule inhibitors that rely on a urea moiety to mimic a peptide bond transition state, the ortho‑nitro substituent of N-{[(2-nitrophenyl)amino]carbonyl}alanine reduces urea linker flexibility relative to para‑ or meta‑nitro analogs, as described in Evidence_Item 1 [1]. This pre‑organization can improve enthalpic binding by minimizing the entropic penalty of conformational restriction upon target engagement. Suitable for protease, kinase, and carbonic anhydrase inhibitor campaigns where the urea group must adopt a specific orientation in the active site.

Positional Isomer Panel for SAR Studies

Because the ortho, meta, and para nitro isomers of nitrophenyl‑ureido‑alanine share identical molecular formula but differ in 3D electronic distribution (Evidence_Item 5) and urea hydrolytic stability (Evidence_Item 4), N-{[(2-nitrophenyl)amino]carbonyl}alanine serves as an essential member of a positional isomer panel . Systematic procurement of all three regioisomers enables deconvolution of electronic vs. steric contributions to biological activity, which is critical for rational lead optimization.

Cocrystallization and Supramolecular Recognition

The three‑point hydrogen‑bond donor motif (carboxylic acid OH + two urea NH) combined with the hydrophobic α‑methyl surface (Evidence_Item 2) makes this compound suitable for cocrystallization screens aimed at mapping hydrogen‑bond complementarity with biological targets or synthetic receptors . Its advantage over the glycine analog is the additional van der Waals contact surface provided by the alanine methyl group, which can reveal hydrophobic pocket preferences in crystallographic fragment screens.

Chiral Building Block for Enantioselective Synthesis

N-{[(2-nitrophenyl)amino]carbonyl}alanine contains a chiral α‑carbon; procurement of enantiomerically resolved material (or racemate for subsequent resolution) enables its use as a chiral auxiliary or derivatization agent for enantioselective chromatography and asymmetric synthesis [2]. The ortho‑nitrophenyl group additionally provides a UV chromophore (λₘₐₓ ~340–380 nm for nitroaromatics) that facilitates HPLC detection without requiring additional derivatization, a practical advantage in analytical workflow integration.

Application
Selection Property
Validation Focus
Constrained urea warhead design
Ortho-nitro urea torsional constraint
Binding enthalpy vs. para/meta analogs
Regioisomer SAR panel
Identical formula, distinct 3D electrostatics
Deconvolute electronic/steric SAR contributions
Cocrystallization screening
Three H-bond donors + hydrophobic methyl
Hydrogen-bond complementarity mapping
Chiral derivatization / resolution
UV-detectable nitroaromatic chromophore
Enantioselective chromatography without extra derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{[(2-nitrophenyl)amino]carbonyl}alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.